molecular formula C24H29N3O6S B2470430 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-22-3

4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2470430
CAS RN: 851404-22-3
M. Wt: 487.57
InChI Key: LUNBHFGJDMWBKF-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a sulfamoyl group (SO2NH2), which is commonly found in some types of drugs. The presence of methoxy groups (OCH3) and an amide group (CONH2) could also suggest potential for biological activity .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the amide group might undergo hydrolysis, the methoxy groups could be demethylated under certain conditions, and the sulfamoyl group could participate in substitution reactions .

Scientific Research Applications

Polymorphs and Salts of Benzamide Derivatives

A study by Khakhlary and Baruah (2014) explored various polymorphs and salts of a benzamide derivative, focusing on their crystal structures and conformational differences. This research contributes to understanding how minor variations in molecular structure can significantly impact the physical properties and potential applications of similar compounds, including "4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide". Their findings on the impact of different solvents on crystallization could be relevant for designing new drug formulations or materials with specific properties (Khakhlary & Baruah, 2014).

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, showcasing an environmentally friendly approach by utilizing sodium sulfinates as sulfide sources. This research highlights the potential for introducing sulfamoyl groups into complex molecules, potentially offering insights into synthesizing or modifying compounds like "4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" for various applications, including drug development or material science (Xia et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-aminobenzamide with diethyl sulfamoyl chloride to form 4-(diethylsulfamoyl)benzamide. This intermediate is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-aminobenzamide", "diethyl sulfamoyl chloride", "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester", "coupling agent" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with diethyl sulfamoyl chloride in the presence of a base such as triethylamine to form 4-(diethylsulfamoyl)benzamide.", "Step 2: 4-(diethylsulfamoyl)benzamide is then reacted with 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] }

CAS RN

851404-22-3

Product Name

4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Molecular Formula

C24H29N3O6S

Molecular Weight

487.57

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H29N3O6S/c1-5-27(6-2)34(30,31)18-9-7-16(8-10-18)23(28)25-14-13-17-15-19-20(32-3)11-12-21(33-4)22(19)26-24(17)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LUNBHFGJDMWBKF-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC

solubility

not available

Origin of Product

United States

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